Cas no 1596070-04-0 (Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl)-)

Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl)-
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- Inchi: 1S/C8H15BrO/c1-7(5-10-2)8(6-9)3-4-8/h7H,3-6H2,1-2H3
- InChI Key: PNRICHHLDLDOLB-UHFFFAOYSA-N
- SMILES: C1(CBr)(C(C)COC)CC1
Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675733-0.1g |
1-(bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane |
1596070-04-0 | 0.1g |
$1283.0 | 2023-03-11 | ||
Enamine | EN300-675733-0.05g |
1-(bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane |
1596070-04-0 | 0.05g |
$1224.0 | 2023-03-11 | ||
Enamine | EN300-675733-1.0g |
1-(bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane |
1596070-04-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675733-2.5g |
1-(bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane |
1596070-04-0 | 2.5g |
$2856.0 | 2023-03-11 | ||
Enamine | EN300-675733-10.0g |
1-(bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane |
1596070-04-0 | 10.0g |
$6266.0 | 2023-03-11 | ||
Enamine | EN300-675733-0.25g |
1-(bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane |
1596070-04-0 | 0.25g |
$1341.0 | 2023-03-11 | ||
Enamine | EN300-675733-0.5g |
1-(bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane |
1596070-04-0 | 0.5g |
$1399.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080590-1g |
1-(Bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane |
1596070-04-0 | 95% | 1g |
¥7245.0 | 2023-04-10 | |
Enamine | EN300-675733-5.0g |
1-(bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane |
1596070-04-0 | 5.0g |
$4226.0 | 2023-03-11 |
Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl)- Related Literature
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1. Book reviews
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl)-
Chemical Profile of Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl) and Its Significance in Modern Research
Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl), with the CAS number 1596070-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of cyclopropanated derivatives, which are known for their unique structural properties and potential applications in drug development. The presence of both bromomethyl and 2-methoxy-1-methylethyl substituents makes this molecule a versatile intermediate in the synthesis of more complex chemical entities.
The structural framework of Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl) features a cyclopropane ring, which is a three-membered carbon heterocycle characterized by significant ring strain. This strain can be exploited in various chemical reactions, making it a valuable building block for the construction of more intricate molecular architectures. The bromomethyl group introduces a reactive site for nucleophilic substitution reactions, while the 2-methoxy-1-methylethyl group provides steric and electronic modulation to the molecule, influencing its reactivity and interactions with biological targets.
In recent years, there has been growing interest in cyclopropanated compounds due to their potential pharmacological properties. The cyclopropane ring can enhance the binding affinity of molecules to biological targets by introducing conformational constraints that improve receptor fit. Additionally, the bromomethyl functionality allows for further derivatization, enabling the synthesis of a wide range of analogs for medicinal chemistry studies. The 2-methoxy-1-methylethyl group further enhances the molecule's complexity and diversity, making it a valuable scaffold for exploring new chemical space.
One of the most compelling aspects of Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl) is its utility in the synthesis of biologically active compounds. Researchers have leveraged this compound to develop novel inhibitors targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The ability to introduce diverse functional groups while maintaining the core cyclopropane scaffold allows for rapid exploration of structure-activity relationships (SAR). This flexibility has been particularly valuable in optimizing drug candidates for improved efficacy and reduced toxicity.
Recent advancements in synthetic methodologies have further expanded the applications of Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl). For instance, transition-metal-catalyzed reactions have enabled efficient functionalization of the cyclopropane ring, opening up new avenues for molecular diversification. These techniques have been instrumental in developing libraries of cyclopropanated compounds for high-throughput screening (HTS) campaigns. The results from these screens have identified several promising hits that are being advanced into preclinical studies.
The pharmacological potential of Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl) has also been explored in the context of drug delivery systems. The cyclopropane ring can be incorporated into prodrugs or nanoparticles to enhance bioavailability or target specificity. Additionally, the bromomethyl group provides a handle for conjugation with biomolecules such as peptides or antibodies, enabling the development of biologics with improved pharmacokinetic profiles. These applications highlight the compound's versatility beyond traditional small molecule drug discovery.
In conclusion, Cyclopropane, 1-(bromomethyl)-1-(2-methoxy-1-methylethyl) (CAS no. 1596070-04-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further. The ongoing exploration of its pharmacological properties and synthetic utility underscores its potential as a cornerstone in modern chemical biology.
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